molecular formula C16H12ClF3N2O3 B5203049 N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide

Cat. No.: B5203049
M. Wt: 372.72 g/mol
InChI Key: UDKCGCRKPZHFHF-UHFFFAOYSA-N
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Description

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro, methoxy, and trifluoroacetyl group attached to a benzamide core. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide typically involves multiple stepsThe final step involves the coupling of the intermediate with 5-chloro-2-methoxy-4-aminophenylbenzamide under specific conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to inhibit certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects[5][5].

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Uniqueness

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical properties and enhances its biological activity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3/c1-25-13-8-11(22-15(24)16(18,19)20)10(17)7-12(13)21-14(23)9-5-3-2-4-6-9/h2-8H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKCGCRKPZHFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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